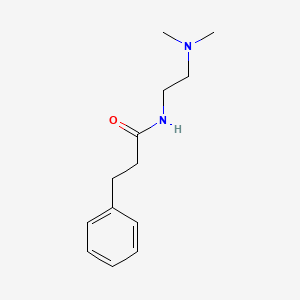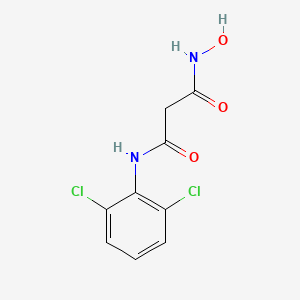
N-(2,6-Dichlorophenyl)-N'-hydroxypropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group attached to a hydroxypropanediamide backbone, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide typically involves the reaction of 2,6-dichloroaniline with appropriate reagents to introduce the hydroxypropanediamide moiety. One common method involves the condensation of bromobenzene with 2,6-dichloroaniline in the presence of copper at high temperatures to obtain N-(2,6-dichlorophenyl)-aniline, which is then transformed into the final product through further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow synthesis techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the dichlorophenyl ring .
Aplicaciones Científicas De Investigación
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, similar compounds like diclofenac inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.
N-(2,6-Dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: An intermediate in the synthesis of diclofenac.
Uniqueness
N-(2,6-Dichlorophenyl)-N’-hydroxypropanediamide is unique due to its specific hydroxypropanediamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
65051-22-1 |
|---|---|
Fórmula molecular |
C9H8Cl2N2O3 |
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-N'-hydroxypropanediamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-5-2-1-3-6(11)9(5)12-7(14)4-8(15)13-16/h1-3,16H,4H2,(H,12,14)(H,13,15) |
Clave InChI |
WQSDVBJLEGYWGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC(=O)CC(=O)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



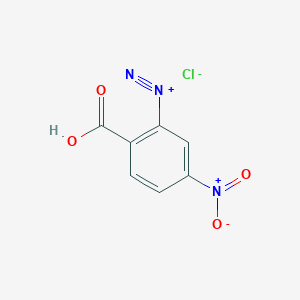

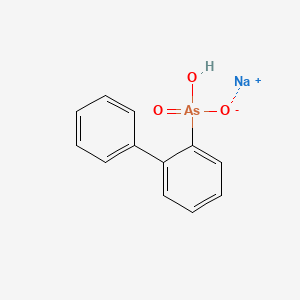

![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
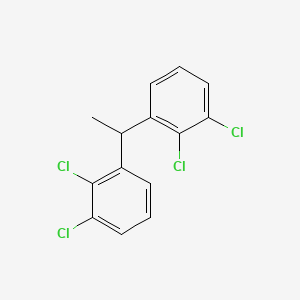
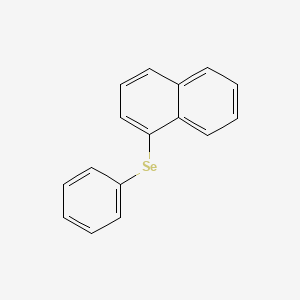
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)

